![molecular formula C5H11BrO B011694 1-Bromo-2-methoxy-2-methylpropane CAS No. 19752-21-7](/img/structure/B11694.png)
1-Bromo-2-methoxy-2-methylpropane
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Overview
Scientific Research Applications
Synthesis Intermediate
“1-Bromo-2-methoxy-2-methylpropane” is a useful synthetic intermediate . It can be used in the synthesis of other complex organic compounds. The presence of the bromine atom makes it a good leaving group, which is a common characteristic in many organic reactions.
Catalyst Preparation
This compound can be used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . Aziridination is a process that introduces an aziridine group into a molecule and is important in the synthesis of many pharmaceuticals and fine chemicals.
Ullmann Coupling
It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Ullmann coupling is a process that forms a carbon-carbon bond between two aryl halides using a copper catalyst.
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2-methoxy-2-methylpropane is a synthetic reagent . The primary targets of this compound are typically organic molecules that it reacts with during various chemical reactions .
Mode of Action
The mode of action of 1-Bromo-2-methoxy-2-methylpropane is primarily through its ability to act as a synthetic reagent in chemical reactions . For instance, it can be used for the preparation of 1-ethyl-1,3-isobutylimidazolium bromide by reaction with 1-ethylimidazole .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-2-methoxy-2-methylpropane would depend on the specific reactions it is used in. As a synthetic reagent, it can participate in a variety of chemical reactions, each of which may involve different biochemical pathways .
Result of Action
The result of the action of 1-Bromo-2-methoxy-2-methylpropane is the formation of new compounds through chemical reactions . The specific molecular and cellular effects would depend on the particular reaction and the compounds involved.
properties
IUPAC Name |
1-bromo-2-methoxy-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDQRVLOJJCCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448332 |
Source
|
Record name | 1-Bromo-2-methoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19752-21-7 |
Source
|
Record name | 1-Bromo-2-methoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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